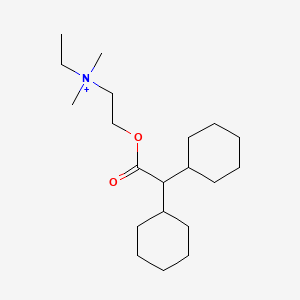

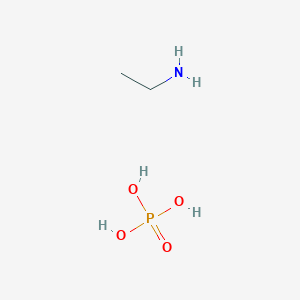

ethanamine;phosphoric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a colorless gas with a strong ammonia-like odor and is miscible with water and most organic solvents . Phosphoric acid, with the chemical formula H₃PO₄, is a colorless, odorless phosphorus-containing inorganic acid widely used in various industries . The combination of ethanamine and phosphoric acid forms a compound that has significant applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethanamine is commonly synthesized through two primary methods:

Reaction of Ethanol and Ammonia: Ethanol and ammonia are combined in the presence of an oxide catalyst to produce ethanamine along with diethylamine and triethylamine.

Reductive Amination of Acetaldehyde: Acetaldehyde reacts with ammonia in the presence of hydrogen to form ethanamine.

Phosphoric acid is typically produced by two main methods:

Wet Process: Phosphate rock is treated with sulfuric acid to produce phosphoric acid and calcium sulfate.

Thermal Process: Elemental phosphorus is burned in the presence of air to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid.

Análisis De Reacciones Químicas

Ethanamine undergoes various chemical reactions, including:

Acylation: Ethanamine reacts with acyl chlorides to form amides.

Protonation: Ethanamine can be protonated to form ethanammonium ion.

Reaction with Carboxylic Acids: Ethanamine reacts with carboxylic acids to form amides.

Phosphoric acid participates in reactions such as:

Esterification: Reacts with alcohols to form phosphate esters.

Neutralization: Reacts with bases to form phosphate salts.

Aplicaciones Científicas De Investigación

Ethanamine and phosphoric acid have diverse applications in scientific research:

Chemistry: Ethanamine is used as a building block in organic synthesis and as a nucleophilic base.

Biology: Phosphoric acid is a key component in biological molecules such as DNA and RNA.

Medicine: Ethanamine derivatives are used in the synthesis of pharmaceuticals.

Industry: Phosphoric acid is used in the production of fertilizers, detergents, and food additives.

Mecanismo De Acción

Ethanamine acts as a nucleophilic base due to the lone pair of electrons on the nitrogen atom, allowing it to participate in various nucleophilic substitution reactions . Phosphoric acid acts as a sequestering agent, binding divalent cations and playing a crucial role in energy transfer and enzyme function in biological systems .

Comparación Con Compuestos Similares

Ethanamine can be compared with other aliphatic amines such as methylamine and propylamine. It is unique due to its specific reactivity and applications in organic synthesis . Phosphoric acid can be compared with other common acids like sulfuric acid and nitric acid. Its uniqueness lies in its role in biological systems and its wide range of industrial applications .

Similar Compounds

- Methylamine (CH₃NH₂)

- Propylamine (C₃H₇NH₂)

- Sulfuric Acid (H₂SO₄)

- Nitric Acid (HNO₃)

Propiedades

Número CAS |

60717-38-6 |

|---|---|

Fórmula molecular |

C2H10NO4P |

Peso molecular |

143.08 g/mol |

Nombre IUPAC |

ethanamine;phosphoric acid |

InChI |

InChI=1S/C2H7N.H3O4P/c1-2-3;1-5(2,3)4/h2-3H2,1H3;(H3,1,2,3,4) |

Clave InChI |

ARPJZLLWCWXWJQ-UHFFFAOYSA-N |

SMILES canónico |

CCN.OP(=O)(O)O |

Números CAS relacionados |

94006-19-6 60717-38-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)

![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)

![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)

![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)